N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a tetrafluorophenoxy group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl chloride: This intermediate is synthesized by reacting 4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoic acid with thionyl chloride under reflux conditions.
Formation of hydrazinecarbothioamide intermediate: This involves the reaction of the benzoyl chloride intermediate with hydrazinecarbothioamide in the presence of a base such as triethylamine.
Introduction of the morpholine ring: The final step involves the reaction of the hydrazinecarbothioamide intermediate with 3-(4-morpholinyl)propylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and appropriate solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of advanced materials, such as polymers or coatings with specific functionalities.
Biological Studies: The compound can be used as a probe or tool in biological assays to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of N1-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-(3-MORPHOLINOPROPYL)-2-{4-[(2,3,5,6-TETRAFLUOROPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
- **this compound derivatives
- Other morpholine-containing compounds
Uniqueness
This compound stands out due to its combination of a morpholine ring, a tetrafluorophenoxy group, and a hydrazinecarbothioamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(3-morpholin-4-ylpropyl)-3-[[4-[(2,3,5,6-tetrafluorophenoxy)methyl]benzoyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F4N4O3S/c23-16-12-17(24)19(26)20(18(16)25)33-13-14-2-4-15(5-3-14)21(31)28-29-22(34)27-6-1-7-30-8-10-32-11-9-30/h2-5,12H,1,6-11,13H2,(H,28,31)(H2,27,29,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRDUXQHUQRSSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NNC(=O)C2=CC=C(C=C2)COC3=C(C(=CC(=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F4N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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